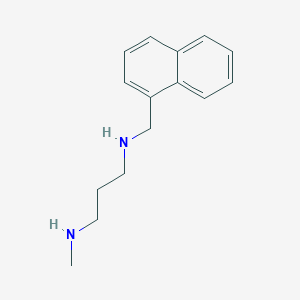
2-methoxy-N,4,5-trimethylbenzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-methoxy-N,4,5-trimethylbenzenesulfonamide, also known as MTS, is a sulfonamide compound that has been widely used in scientific research due to its unique properties. It is a small molecule that can easily penetrate cell membranes, making it an ideal tool for studying cellular processes.
作用机制
2-methoxy-N,4,5-trimethylbenzenesulfonamide modifies cysteine residues in proteins by forming a covalent bond with the sulfur atom in the cysteine side chain. This modification can alter the activity and function of the protein, allowing for the study of its role in cellular processes.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been used to study the function of ion channels and transporters, which are involved in the regulation of cellular processes such as neurotransmission and muscle contraction. This compound has also been used to study the role of cysteine residues in protein structure and function.
实验室实验的优点和局限性
One of the main advantages of 2-methoxy-N,4,5-trimethylbenzenesulfonamide is its small size, which allows it to easily penetrate cell membranes and modify cysteine residues in proteins. It is also highly stable and can be easily synthesized in large quantities. However, one limitation of this compound is that it may not be specific to a particular cysteine residue in a protein, which can make it difficult to interpret the results of experiments.
未来方向
There are many potential future directions for the use of 2-methoxy-N,4,5-trimethylbenzenesulfonamide in scientific research. One area of interest is the development of new biosensors and diagnostic tools based on this compound-modified proteins. Another area of interest is the study of the role of cysteine residues in protein-protein interactions and signaling pathways. Additionally, this compound could be used in the development of new drugs targeting specific cysteine residues in disease-related proteins.
合成方法
2-methoxy-N,4,5-trimethylbenzenesulfonamide can be synthesized through a multistep process starting from toluene. The process involves several chemical reactions, including oxidation, nitration, and sulfonation. The final product is a white crystalline powder that is highly pure and stable.
科学研究应用
2-methoxy-N,4,5-trimethylbenzenesulfonamide has been extensively used in scientific research as a chemical probe to study protein function and activity. It is commonly used to modify cysteine residues in proteins, which allows for the study of protein structure and function. This compound has also been used in the development of biosensors and in the study of ion channels and transporters.
属性
分子式 |
C10H15NO3S |
|---|---|
分子量 |
229.3 g/mol |
IUPAC 名称 |
2-methoxy-N,4,5-trimethylbenzenesulfonamide |
InChI |
InChI=1S/C10H15NO3S/c1-7-5-9(14-4)10(6-8(7)2)15(12,13)11-3/h5-6,11H,1-4H3 |
InChI 键 |
QMMWAPHZJHQBDD-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)NC)OC |
规范 SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)NC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![Ethyl 1-[(3,4-dichloro-2-methoxyphenyl)sulfonyl]-3-piperidinecarboxylate](/img/structure/B225371.png)



![1-[(4-iodophenyl)sulfonyl]-1H-1,2,3-benzotriazole](/img/structure/B225390.png)
![1-[(5-iodo-2-methoxyphenyl)sulfonyl]-1H-1,2,3-benzotriazole](/img/structure/B225391.png)
![2,5-dichloro-N-[3-(dimethylamino)propyl]benzenesulfonamide](/img/structure/B225396.png)
![4-{[(2-methoxybenzyl)amino]methyl}-N,N-dimethylaniline](/img/structure/B225399.png)



![4-chloro-2-[(2-isopropyl-1H-imidazol-1-yl)sulfonyl]phenyl methyl ether](/img/structure/B225415.png)
![1-[(4-bromo-1-naphthyl)sulfonyl]-1H-1,2,3-benzotriazole](/img/structure/B225419.png)